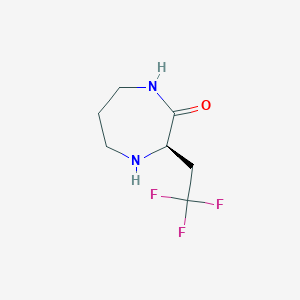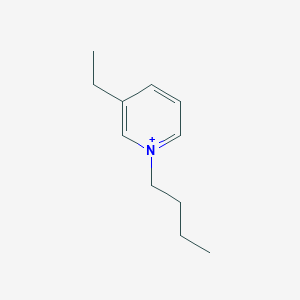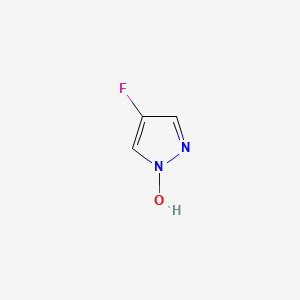![molecular formula C11H11NO4 B14184106 2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one CAS No. 923013-57-4](/img/structure/B14184106.png)
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one is a chemical compound known for its unique structure and properties It features an oxirane ring, a nitrophenyl group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 4-nitrobenzaldehyde with (S)-propylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one involves its reactivity with various biological molecules. The oxirane ring can react with nucleophiles in proteins and DNA, leading to potential biological effects. The nitrophenyl group may also contribute to its activity by interacting with specific molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-aminophenyl)ethan-1-one: Similar structure but with an amino group instead of a nitro group.
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one is unique due to the presence of both an oxirane ring and a nitrophenyl group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
923013-57-4 |
|---|---|
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
2-[(2S)-2-methyloxiran-2-yl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C11H11NO4/c1-11(7-16-11)6-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3/t11-/m0/s1 |
Clé InChI |
JYJDYXYINNWAKL-NSHDSACASA-N |
SMILES isomérique |
C[C@@]1(CO1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1(CO1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B14184030.png)
![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)

![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
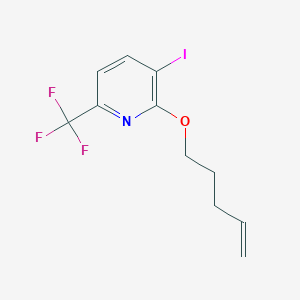
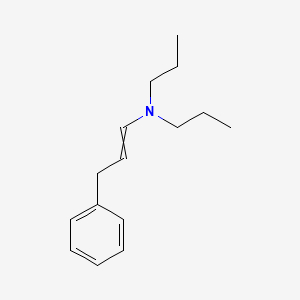
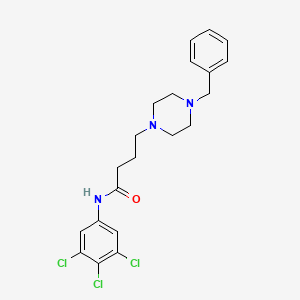
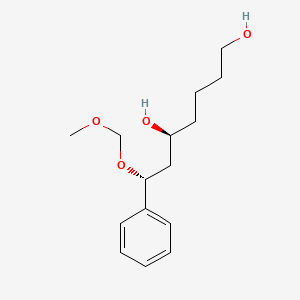
![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
